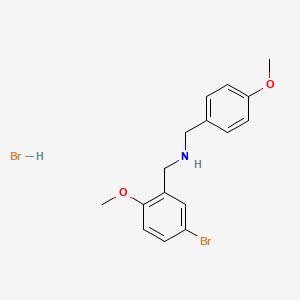

(5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Description

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2.BrH/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2;/h3-9,18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQYTCJZVAOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-35-4 | |

| Record name | Benzenemethanamine, 5-bromo-2-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Two-Step Reductive Amination

Reductive amination between 5-bromo-2-methoxybenzaldehyde and 4-methoxybenzylamine is a classical route. The aldehyde and amine condense to form an imine intermediate, which is reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C achieves yields of 65–78%, though competing over-reduction or imine hydrolysis may occur.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel in ethanol under H2 (1–3 atm) enables direct reduction of the imine. This method avoids stoichiometric reductants but requires strict moisture control. Yields range from 70–85%, with residual catalyst removal being a critical purification step.

Transition Metal-Catalyzed Coupling Methods

Hydroaminomethylation of Alkenes

Rhodium-catalyzed hydroaminomethylation, as described by Beller et al., couples 5-bromo-2-methoxybenzyl chloride with 4-methoxybenzylamine in the presence of [Rh(cod)2]BF4 and DPPF ligand. This one-pot method achieves 80–90% yield at 70°C in tetrahydrofuran (THF), with CO and H2 (1:1) as gaseous reactants.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 5-bromo-2-methoxybenzyl bromide and 4-methoxybenzylamine uses Pd(OAc)2/Xantphos in toluene at 110°C. This method provides 75–82% yield but requires excess amine (2.5 eq.) to suppress diarylation.

Nucleophilic Substitution Strategies

Alkylation of 4-Methoxybenzylamine

5-Bromo-2-methoxybenzyl bromide reacts with 4-methoxybenzylamine in dichloromethane (DCM) with K2CO3 as a base. The reaction proceeds at 25°C for 12–24 h, yielding 60–70% product. Competing elimination to styrenes necessitates careful temperature control.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) enhances reactivity in water-DCM biphasic systems. This green chemistry approach achieves 68–73% yield at 40°C but requires extensive washing to remove phase-transfer agents.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in substitution reactions but may degrade brominated intermediates. THF and DCM balance reactivity and stability, with THF preferred for metal-catalyzed reactions.

Temperature and Time

Elevated temperatures (70–110°C) accelerate metal-catalyzed reactions but risk demethylation. Optimal durations range from 4–24 h, depending on the method (Table 1).

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Reductive Amination | NaBH3CN | MeOH | 25 | 12 | 65–78 |

| Hydroaminomethylation | [Rh(cod)2]BF4 | THF | 70 | 6 | 80–90 |

| Buchwald-Hartwig | Pd(OAc)2/Xantphos | Toluene | 110 | 8 | 75–82 |

| Nucleophilic Substitution | K2CO3 | DCM | 25 | 24 | 60–70 |

Salt Formation and Purification Techniques

Hydrobromide Salt Precipitation

The free amine is treated with 48% HBr in ethanol, yielding the hydrobromide salt after cooling to 0°C. Recrystallization from ethanol-diethyl ether (1:3) achieves >99% purity.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile-water) resolves diastereomers if present.

Comparative Analysis of Synthetic Routes

Hydroaminomethylation offers the highest yields (80–90%) and scalability but requires specialized equipment for gas handling. Reductive amination is cost-effective for small-scale synthesis, while nucleophilic substitution suits laboratories with limited catalyst access. Industrial applications favor Rh- or Pd-catalyzed methods due to their efficiency and lower solvent consumption.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The shorter ethyl chain may decrease receptor binding affinity compared to the bulkier benzyl substituent in the target compound, as aromatic stacking interactions are critical in ligand-receptor complexes (e.g., 5-HT2 receptor binding in ) .

2.1.2 2-(1H-Indol-3-yl)ethylamine Hydrobromide (REF: 10-F721998)

The indole moiety in this compound () introduces hydrogen-bonding capabilities and enhanced serotonin receptor affinity, as seen in , where indole-containing amines exhibit potent 5-HT2 receptor activity. In contrast, the target compound lacks this indole group, likely reducing CNS-targeted activity but possibly improving selectivity for peripheral targets .

2.1.3 (4-Methoxybenzyl)(4-nitrobenzyl)amine Hydrobromide (CAS: 1609395-90-5)

Replacing the bromine with a nitro group () introduces strong electron-withdrawing effects, which could increase reactivity in electrophilic substitution reactions. However, nitro groups are often associated with toxicity, making the brominated target compound a safer candidate for biological applications .

Functional Analogues

2.2.1 [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine Hydrobromide This thiazole-derived hydrobromide salt () demonstrates dual cardioprotective and anticancer activity, with IC50 values of 63.1 µg/mL against KB3-1 cervical carcinoma cells. The target compound’s lack of a thiazole ring may limit its anticancer efficacy but could improve metabolic stability due to reduced heterocyclic oxidation .

2.2.2 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Hydrochloride (4b)

highlights this hydrochloride salt, which shares a brominated methoxybenzyl group with the target compound. The hydrochloride form may offer lower solubility in polar solvents compared to hydrobromide salts, impacting bioavailability .

Salt Forms and Physicochemical Properties

| Compound Name | Salt Form | Molecular Weight | Key Functional Groups | Discontinued Status |

|---|---|---|---|---|

| Target Compound | Hydrobromide | 353.21* | Bromo, dual methoxybenzyl | Yes |

| 2-(1H-Indol-3-yl)ethylamine | Hydrobromide | Not provided | Indole, methoxybenzyl | Yes |

| (4-Methoxybenzyl)(4-nitrobenzyl)amine | Hydrobromide | 353.21 | Nitro, methoxybenzyl | No |

| 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine | Hydrochloride | Not provided | Bromo, trimethoxy | No |

*Calculated from for analogous structure.

Key Observations:

- Hydrobromide vs. Hydrochloride Salts: Hydrobromide salts generally exhibit higher solubility in aqueous media than hydrochlorides, which may enhance in vivo absorption .

- Bromine vs. Nitro Substitution: Bromine offers a balance between moderate electron-withdrawing effects and lower toxicity compared to nitro groups .

- Dual Methoxybenzyl Groups: These groups likely improve lipid membrane permeability, though excessive bulk may hinder target engagement .

Biological Activity

The compound (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound consists of two methoxybenzyl groups and a brominated aromatic ring, linked through an amine functional group. The presence of bromine and methoxy substituents significantly influences its biological activity and chemical reactivity. The amine group allows for various interactions with biological systems, potentially affecting enzyme activity, receptor binding, and other cellular processes.

The biological activity of (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The brominated benzyl group can modulate the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Antioxidant : Scavenges free radicals, reducing oxidative stress in cells.

- Anticancer : Some derivatives have shown antiproliferative effects in vitro.

- Analgesic : Certain analogs have demonstrated pain-relieving properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzylamine | Methoxy group on benzene | Antimicrobial, Antioxidant |

| 5-Bromo-2-methoxytoluene | Bromine and methoxy substituents | Potential anticancer activity |

| Benzylamine | Simple amine structure | Neurotransmitter modulation |

| (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide | Dual methoxy substitution and bromination | Enhanced lipophilicity and biological interactions |

Case Studies and Research Findings

-

Antiproliferative Activity :

A study synthesized several 2-bromo-5-methoxy derivatives and evaluated their antiproliferative effects. One compound exhibited significant in vitro activity against cancer cell lines, suggesting that the structural features of (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide could be optimized for similar effects . -

Analgesic Properties :

In another investigation, derivatives of related structures demonstrated promising analgesic effects in animal models. This suggests potential applications in pain management therapies . -

Antimicrobial Efficacy :

The compound's structural components indicate potential antimicrobial properties. Preliminary assays show effectiveness against various bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-methoxybenzyl)(4-methoxybenzyl)amine hydrobromide?

Methodological Answer: The synthesis of this compound can be approached via coupling reactions and cyclization strategies. For example:

- Coupling of benzylamine derivatives : React 5-bromo-2-methoxybenzylamine with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purify via recrystallization using hydrobromic acid to form the hydrobromide salt .

- Phosphorous oxychloride-mediated cyclization : Adapt methods from pyrazole synthesis (e.g., cyclizing intermediates at 120°C with POCl₃), ensuring stoichiometric control to avoid side products .

- Catalytic hydrogenation : For intermediates with protecting groups (e.g., benzyl esters), use Pd/C under H₂ to deprotect without altering bromine or methoxy substituents .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- Single-crystal X-ray diffraction : Resolve the crystal structure to confirm bond angles, stereochemistry, and salt formation (hydrobromide). Reference protocols for similar brominated benzylamines .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range. Compare with spectral databases for benzylamine derivatives .

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

- Elemental analysis : Validate C, H, N, and Br percentages with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s receptor-binding affinity?

Methodological Answer:

- Target selection : Prioritize receptors like dopamine D₂ or serotonin 5-HT₃, as structurally related benzamides show dual antagonism .

- Competitive binding assays :

- Use radiolabeled ligands (e.g., [³H]spiperone for D₂ receptors) in transfected cell membranes. Incubate with varying compound concentrations (1 nM–10 µM) and measure displacement via scintillation counting .

- Calculate IC₅₀ values and compare to reference antagonists (e.g., metoclopramide) to assess potency .

- Functional assays : Monitor intracellular Ca²⁺ flux in HEK293 cells expressing target receptors to confirm antagonism .

Q. How should environmental stability and degradation pathways be studied?

Methodological Answer:

- Hydrolytic stability : Expose the compound to buffers at pH 3–9 (37°C, 1–30 days). Analyze degradation products via LC-MS; brominated aromatics may undergo demethylation or hydrolysis .

- Photodegradation : Use a solar simulator (λ > 290 nm) to assess UV stability. Identify byproducts (e.g., debrominated species) with HPLC-DAD .

- Biotic transformation : Incubate with soil or microbial consortia. Track metabolite formation (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .

Q. How can contradictions in pharmacological data be resolved?

Methodological Answer:

- Comparative analysis : Replicate assays across multiple models (e.g., in vitro vs. ex vivo tissues) to identify model-specific artifacts. For example, discrepancies in IC₅₀ values may arise from receptor density variations .

- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects on activity. Use QSAR models to correlate structural features with binding .

- Meta-analysis : Aggregate data from published benzylamine studies to identify trends or outliers, adjusting for variables like assay temperature or solvent .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Characterization

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d⁶) | 3.8 ppm (OCH₃), 4.3 ppm (N-CH₂), 6.5–7.5 ppm (Ar-H) | |

| FT-IR | 3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O), 600 cm⁻¹ (C-Br) | |

| X-ray Diffraction | C-Br bond length: ~1.9 Å; Dihedral angle: 85–90° |

Q. Table 2. Environmental Degradation Experimental Parameters

| Condition | Protocol | Key Metrics |

|---|---|---|

| Hydrolysis (pH 7) | 37°C, 14 days, LC-MS monitoring | % Parent remaining |

| UV Exposure | 250 W/m², 24 h, HPLC-DAD | Degradation half-life |

| Microbial Activity | Soil slurry, 30°C, 7 days, HRMS | Metabolite profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.